2-Acetyl-8-methoxy-1,4-naphthoquinone
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Overview
Description
Compound 15, identified by the PubMed ID 34438124, is a synthetic organic compound known for its role as a non-covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro) . This compound has garnered significant attention due to its potential therapeutic applications in the treatment of COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 15 involves multiple steps, starting with the preparation of 2-acetyl-8-methoxynaphthalene-1,4-dione . The synthetic route typically includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: Introduction of the acetyl group at the 2-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.
Methoxylation: Introduction of the methoxy group at the 8-position using methanol and a suitable base.
Industrial Production Methods
Industrial production of compound 15 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Compound 15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Compound 15 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its inhibitory effects on viral proteases, particularly the SARS-CoV-2 3CL protease.
Medicine: Potential therapeutic agent for treating COVID-19 due to its antiviral properties.
Industry: May be used in the development of antiviral drugs and other pharmaceutical applications.
Mechanism of Action
Compound 15 exerts its effects by inhibiting the SARS-CoV-2 3CL protease (Mpro), a key enzyme involved in the viral replication process . The compound binds non-covalently to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets include the catalytic dyad of the protease, consisting of cysteine and histidine residues .
Comparison with Similar Compounds
Similar Compounds
Compound 10c: Another inhibitor of the SARS-CoV-2 3CL protease with a similar mechanism of action.
Compound 13b: A covalent inhibitor of the SARS-CoV-2 3CL protease.
Bofutrelvir: A non-covalent inhibitor of the SARS-CoV-2 3CL protease.
Uniqueness
Compound 15 is unique due to its non-covalent binding mechanism, which may offer advantages in terms of selectivity and reduced off-target effects compared to covalent inhibitors . Additionally, its specific structural features, such as the acetyl and methoxy groups, contribute to its binding affinity and inhibitory potency .
Properties
Molecular Formula |
C13H10O4 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-acetyl-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O4/c1-7(14)9-6-10(15)8-4-3-5-11(17-2)12(8)13(9)16/h3-6H,1-2H3 |
InChI Key |
QASXCIRROULNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C2=C(C1=O)C(=CC=C2)OC |
Origin of Product |
United States |
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